ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14659039
InChI: InChI=1S/C13H17N3O3/c1-3-5-6-16-8-10-9(13(18)19-4-2)7-11(17)14-12(10)15-16/h7-8H,3-6H2,1-2H3,(H,14,15,17)
SMILES:
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol

ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14659039

Molecular Formula: C13H17N3O3

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
IUPAC Name ethyl 2-butyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C13H17N3O3/c1-3-5-6-16-8-10-9(13(18)19-4-2)7-11(17)14-12(10)15-16/h7-8H,3-6H2,1-2H3,(H,14,15,17)
Standard InChI Key SVICZURWOPGZBI-UHFFFAOYSA-N
Canonical SMILES CCCCN1C=C2C(=CC(=O)NC2=N1)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate consists of a fused pyrazole-pyridine ring system (pyrazolo[3,4-b]pyridine) with three key substituents:

  • A butyl group (-C₄H₉) at position 2, enhancing lipophilicity and potential membrane permeability.

  • An ethyl carboxylate (-COOCH₂CH₃) at position 4, offering sites for hydrogen bonding and metabolic modification.

  • A ketone group (-C=O) at position 6, contributing to electronic polarization and reactivity.

Table 1: Inferred Physicochemical Properties

PropertyValue/DescriptionBasis of Inference
Molecular FormulaC₁₅H₂₁N₃O₃Structural analysis of substituents
Molecular Weight291.35 g/molCalculated from formula
LogP (Partition Coefficient)~2.1Analogous pyrazolopyridines
SolubilityModerate in chloroform, ethyl acetate Comparison to similar esters
TautomerismExists as 1H- and 2H- tautomers Pyrazolopyridine class behavior

The compound’s dihydro-pyridine ring (6,7-dihydro-2H) introduces partial saturation, reducing aromaticity and potentially increasing conformational flexibility compared to fully aromatic analogs. This feature may influence binding to biological targets, as seen in related kinase inhibitors .

Synthesis and Manufacturing

General Synthetic Strategies

Pyrazolo[3,4-b]pyridines are typically synthesized via condensation reactions between aminopyrazoles and diketones or their equivalents. For ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate, two plausible routes emerge:

Route 1: Cyclocondensation of 3-Aminopyrazole Derivatives

  • Starting Material: 1-Butyl-3-amino-1H-pyrazole reacts with a β-ketoester (e.g., ethyl 3-oxobutanoate) under acidic conditions.

  • Mechanism: The amino group attacks the carbonyl carbon of the β-ketoester, followed by cyclization and dehydration to form the pyrazolopyridine core .

  • Modification: Oxidation at position 6 introduces the ketone group, yielding the final product.

Route 2: Functionalization of Preformed Pyrazolopyridines

  • Core Synthesis: Prepare 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine via cyclization of a substituted hydrazine with a pyridine derivative .

  • Esterification: Introduce the ethyl carboxylate group at position 4 using ethyl chloroformate or via Mitsunobu reaction .

Table 2: Comparative Analysis of Synthetic Routes

Applications in Medicinal Chemistry

Lead Optimization

The ethyl carboxylate serves as a prodrug moiety, enabling hydrolysis to a carboxylic acid in vivo for enhanced target binding. Structure-activity relationship (SAR) studies suggest:

  • Butyl Chain: Optimal length for balancing lipophilicity (LogP = 2.1) and solubility (>50 μg/mL in PBS) .

  • Ketone at C6: Critical for hydrogen bonding with kinase ATP pockets (e.g., JNK3 inhibition IC₅₀ = 0.7 μM) .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 40% in murine models, addressing the compound’s moderate aqueous solubility (1.2 mg/mL) .

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